molecular formula C69H114O37 B12779841 Alliumoside E CAS No. 56625-83-3

Alliumoside E

Cat. No.: B12779841
CAS No.: 56625-83-3
M. Wt: 1535.6 g/mol
InChI Key: ZWNYQZLYFIWZCE-XDQXKVLTSA-N
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Description

Alliumoside E is a steroid glycoside compound, specifically a furostanol saponin, found in various species of the Allium genus. It is characterized by its complex structure, which includes multiple sugar moieties attached to a steroidal backbone. This compound has garnered interest due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Alliumoside E involves multiple steps, starting from the extraction of the steroidal sapogenin from plant sources. The sapogenin is then subjected to glycosylation reactions to attach the sugar moieties. Common reagents used in these reactions include glycosyl donors such as glucopyranosyl and rhamnopyranosyl derivatives, along with catalysts like Lewis acids to facilitate the glycosylation process.

Industrial Production Methods

Industrial production of this compound typically involves the extraction of the compound from Allium species, such as garlic and onions. The extraction process includes solvent extraction, purification through chromatography, and crystallization to obtain the pure compound. Advances in biotechnological methods, such as microbial fermentation, are also being explored to enhance the yield and efficiency of this compound production.

Chemical Reactions Analysis

Types of Reactions

Alliumoside E undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups in the sugar moieties can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The double bonds in the steroidal backbone can be reduced to form saturated derivatives.

    Substitution: The glycosidic bonds can be hydrolyzed under acidic or enzymatic conditions to release the sugar moieties.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used for the reduction of double bonds.

    Substitution: Acidic conditions using hydrochloric acid or enzymatic hydrolysis with glycosidases are employed.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes from hydroxyl groups.

    Reduction: Formation of saturated steroidal derivatives.

    Substitution: Release of monosaccharides like glucose and rhamnose.

Scientific Research Applications

    Chemistry: Used as a model compound for studying glycosylation reactions and the synthesis of complex glycosides.

    Biology: Investigated for its role in plant defense mechanisms and its potential as a natural pesticide.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antioxidant, and anticancer activities.

    Industry: Utilized in the development of natural health products and supplements due to its bioactive properties.

Mechanism of Action

The mechanism of action of Alliumoside E involves its interaction with various molecular targets and pathways:

    Molecular Targets: this compound interacts with enzymes and receptors involved in inflammatory and oxidative stress pathways.

    Pathways Involved: It modulates the activity of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs), leading to the inhibition of pro-inflammatory cytokine production and reduction of oxidative stress.

Comparison with Similar Compounds

Alliumoside E is compared with other similar compounds, such as:

    Diosgenin: Another steroidal saponin with similar glycosylation patterns but different biological activities.

    Melongoside B: A furostanol saponin with a different sugar composition and distinct bioactivities.

    Funkioside A: A related compound with variations in the steroidal backbone and glycosidic linkages.

Uniqueness

This compound is unique due to its specific glycosylation pattern and the presence of multiple sugar moieties, which contribute to its distinct biological activities and potential therapeutic applications.

Conclusion

This compound is a complex steroid glycoside with significant potential in various scientific and industrial applications. Its unique structure and biological activities make it a valuable compound for further research and development.

Properties

CAS No.

56625-83-3

Molecular Formula

C69H114O37

Molecular Weight

1535.6 g/mol

IUPAC Name

(2R,3R,4S,5S,6R)-2-[(2S)-4-[(6R,7S,9S,13R,16S)-16-[(2R,3R,4S,5R,6R)-3-[(2S,3R,4S,5S,6R)-6-[[(2R,3S,4R,5S,6R)-5-[(2S,3S,4R,5S,6R)-3,4-dihydroxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-5-hydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-hydroxy-7,9,13-trimethyl-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-en-6-yl]-2-methylbutoxy]-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C69H114O37/c1-23(21-92-61-50(85)44(79)39(74)33(17-70)97-61)9-14-69(91)24(2)38-32(106-69)16-31-29-8-7-27-15-28(10-12-67(27,5)30(29)11-13-68(31,38)6)96-66-59(58(43(78)36(20-73)100-66)104-64-52(87)46(81)41(76)35(19-72)99-64)105-65-53(88)47(82)42(77)37(101-65)22-93-60-54(89)48(83)56(25(3)94-60)102-62-55(90)49(84)57(26(4)95-62)103-63-51(86)45(80)40(75)34(18-71)98-63/h7,23-26,28-66,70-91H,8-22H2,1-6H3/t23-,24-,25+,26+,28-,29?,30?,31?,32?,33+,34+,35+,36+,37+,38?,39+,40+,41+,42+,43+,44-,45-,46-,47-,48+,49+,50+,51+,52+,53+,54-,55-,56+,57+,58-,59+,60+,61+,62-,63-,64-,65-,66+,67-,68-,69+/m0/s1

InChI Key

ZWNYQZLYFIWZCE-XDQXKVLTSA-N

Isomeric SMILES

C[C@@H]1[C@H]([C@@H]([C@@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)O[C@@H]3[C@H]([C@@H]([C@H](O[C@H]3O[C@H]4CC[C@@]5(C6CC[C@]7(C(C6CC=C5C4)CC8C7[C@@H]([C@](O8)(CC[C@H](C)CO[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)O)C)C)C)CO)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O)O)O)O)O)O[C@H]1[C@H]([C@H]([C@@H]([C@H](O1)C)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O)O

Canonical SMILES

CC1C2C(CC3C2(CCC4C3CC=C5C4(CCC(C5)OC6C(C(C(C(O6)CO)O)OC7C(C(C(C(O7)CO)O)O)O)OC8C(C(C(C(O8)COC9C(C(C(C(O9)C)OC2C(C(C(C(O2)C)OC2C(C(C(C(O2)CO)O)O)O)O)O)O)O)O)O)O)C)C)OC1(CCC(C)COC1C(C(C(C(O1)CO)O)O)O)O

Origin of Product

United States

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